molecular formula C18H15N3O2S B2703110 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile CAS No. 637748-68-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2703110
CAS No.: 637748-68-6
M. Wt: 337.4
InChI Key: AQIGLVNVLCFKJP-VAWYXSNFSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile is a synthetic organic compound built on a benzothiazole scaffold, a structure renowned for its diverse pharmacological potential. This particular derivative is offered as a key chemical building block for researchers investigating new therapeutic agents. While specific studies on this exact compound are not available in the current literature, its core structure is closely related to other 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives which have been identified as highly functionalized intermediates in the synthesis of complex fused heteroaromatic systems . Compounds featuring the benzothiazole nucleus have demonstrated a wide spectrum of significant biological activities in research settings. These include potent antimicrobial , anticancer , and anti-tubercular properties . The benzothiazole ring system is a privileged structure in medicinal chemistry, often interacting with various biological targets, which makes it a valuable scaffold for developing new active compounds . The presence of the 2,4-dimethoxyphenylamino group and the prop-2-enenitrile chain in this molecule may influence its reactivity, solubility, and interaction with biological systems, offering a promising profile for further investigation in drug discovery and development programs. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-22-13-7-8-14(16(9-13)23-2)20-11-12(10-19)18-21-15-5-3-4-6-17(15)24-18/h3-9,11,20H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIGLVNVLCFKJP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O2SC_{18}H_{16}N_2O_2S, with a molecular weight of 322.4 g/mol . The structure features a benzothiazole moiety linked to an enenitrile group and a dimethoxyphenyl amine substituent.

PropertyValue
Molecular FormulaC18H16N2O2S
Molecular Weight322.4 g/mol
IUPAC NameThis compound
InChI KeyVHQBGLFESJGAMX-QGOAFFKASA-N

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related benzothiazole compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit enzyme activity critical for tumor growth. It interacts with the active site of these enzymes, effectively blocking their function and disrupting cellular pathways essential for cancer cell survival .
  • Case Study : A study reported that related benzothiazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating potent antiproliferative effects .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

  • Antibacterial Activity : Preliminary tests have shown that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) in the sub-micromolar range .

Synthesis and Evaluation

A series of synthetic routes have been developed to create analogs of this compound, which have been evaluated for biological activity. The synthesis typically involves multi-step organic reactions including cyclization and substitution reactions to introduce desired functional groups .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related benzothiazole derivatives indicated low neurotoxicity and liver toxicity in preliminary screenings . This suggests a favorable safety profile for further development.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacteria and fungi. A study highlighted that certain benzothiazole derivatives demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents .

Anticancer Activity

Benzothiazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in various studies. For example, compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that certain benzothiazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Case Study 1: Synthesis and Antimicrobial Testing

A recent study synthesized several benzothiazole derivatives, including the target compound. The synthesized compounds were tested for antimicrobial activity against clinical strains of bacteria. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

In another research project, the anticancer efficacy of this compound was evaluated on human cancer cell lines. The study revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways. These findings suggest a promising avenue for further development as an anticancer therapeutic .

Chemical Reactions Analysis

Benzothiazole Ring Formation

The benzothiazole core is typically generated via:

  • Nucleophilic attack : 2-aminothiophenol reacts with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form imine intermediates .

  • Cyclization : Followed by air oxidation to yield the heterocyclic structure .

Reaction Conditions (from analog studies):

Catalyst/MethodReaction TimeSolventYield (%)
Ultrasonic irradiation20 minSolvent-free65–83
ZnO-beta zeolite10–30 minTHF/Neat85–95
Oxalic acid + proline2.5 hLTTMHigh

Amination and Functionalization

The aniline substituent (e.g., 2,4-dimethoxyphenylamino) is introduced through:

  • Schiff base formation : Condensation with aldehydes/ketones .

  • Reduction : Using NaBH₄ or similar reagents to convert imines to amines .

Nitrile Group Reactivity

The prop-2-enenitrile moiety enables diverse transformations:

  • Hydrolysis : Conversion to carboxylic acids (under acidic/basic conditions) or amides (with aqueous NH₃) .

  • Nucleophilic attack : Reaction with Grignard reagents or organocuprates to form substituted alkanes .

  • Catalytic hydrogenation : Reduction to amines or alcohols (e.g., using Pd/C) .

Structural Influences on Reactivity

  • Benzothiazole ring : Electron-deficient due to sulfur and nitrogen atoms, making it susceptible to electrophilic substitution .

  • Amino group : Acts as a directing group for further functionalization (e.g., acylation or alkylation) .

  • Nitrile group : Highly reactive due to triple bond polarization, enabling diverse synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated nitrile derivatives with benzothiazole or heteroaryl scaffolds. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name & Structure Key Structural Features Biological Activity Synthesis Method Key Findings
Target Compound :
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile
Benzothiazole core, 2,4-dimethoxyphenylamino, α,β-unsaturated nitrile Potential RGS4 inhibition (inferred from analogs) Microwave-assisted Knoevenagel condensation High synthetic efficiency (92% yield); methoxy groups may enhance solubility and target binding.
CCG-63802 :
(2E)-2-(benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Pyrido[1,2-a]pyrimidin-4-one substituent, methylphenoxy group RGS4 inhibitor (IC₅₀ = 0.8 µM), cysteine-dependent covalent binding Conventional synthesis (multistep) Electrophilic nitrile reacts with RGS4 cysteine residues; limited cellular specificity due to reactivity.
ECHEMI-14 :
(E)-2-(benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile
1,4-Benzodioxin substituent Unknown (structural analog) Not specified Benzodioxin group may improve metabolic stability compared to methoxy substituents.
ZINC2200405 :
(E)-3-((2,4-difluorophenyl)amino)-2-(4-naphthyl-thiazol-2-yl)acrylonitrile
Naphthyl-thiazole core, difluorophenylamino Anticancer (inferred from thiazole analogs) Microwave-assisted Fluorine atoms enhance lipophilicity and membrane permeability.
CCG-50014 :
4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione
Thiadiazolidine-dione core, fluorophenyl group RGS4/RGS8 inhibitor (covalent modifier) Not specified Non-nitrilic electrophile; broader selectivity but lower potency than nitrile-containing analogs.

Key Observations :

Structural Determinants of Activity: The α,β-unsaturated nitrile group is critical for covalent inhibition of RGS proteins (e.g., CCG-63802, target compound) but introduces reactivity challenges . Substitutions on the aryl amino group (e.g., 2,4-dimethoxy, dihydrobenzodioxin, or fluorophenyl) influence solubility, metabolic stability, and target affinity. Methoxy groups (target compound) may enhance hydrogen bonding, while fluorine (ZINC2200405) increases lipophilicity .

Synthetic Efficiency :

  • Microwave-assisted methods (target compound, ZINC2200405) achieve higher yields (85–92%) and shorter reaction times (4–8 min) compared to conventional methods (CCG-63802: multistep, lower yield) .

Biological Profile :

  • Benzothiazole derivatives (target compound, CCG-63802) show promise in targeting RGS proteins and cancer pathways.
  • Thiazole- or pyrimidine-containing analogs (ZINC2200405, CCG-50014) exhibit broader activities (antimicrobial, anticancer) but lack the specificity of benzothiazole-nitrilic compounds .

Reactivity and Specificity Trade-offs: Electrophilic nitriles (target compound, CCG-63802) offer potent inhibition but risk off-target effects. Non-covalent inhibitors (CCG-50014) mitigate reactivity but require higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole acetonitrile derivatives and substituted anilines. Key steps include:

  • Knoevenagel condensation : Reacting 1,3-benzothiazol-2-yl acetonitrile with 2,4-dimethoxyaniline in acetic acid under reflux (8–12 hours) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates. Temperature control (80–100°C) minimizes side products .
  • Catalysts : Base catalysts like triethylamine improve nucleophilic substitution efficiency .
    • Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via 1H^1H-NMR (key signals: δ 8.2–8.5 ppm for benzothiazole protons, δ 6.5–7.0 ppm for dimethoxyphenyl group) .

Q. How can researchers validate the structural stability and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the E-configuration of the α,β-unsaturated nitrile moiety and planar benzothiazole system. Evidence from analogous compounds shows π-π stacking (3.7–4.0 Å) between benzothiazole rings stabilizes the crystal lattice .
  • DFT calculations : Compare experimental 13C^{13}C-NMR shifts with computed values to validate electronic environments .
  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2220 cm1^{-1} and amine (N-H) stretch at ~3350 cm1^{-1} .

Q. What initial biological screening assays are suitable for assessing its therapeutic potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC50_{50} determination). Benzothiazole derivatives often show sub-µM potency via topoisomerase inhibition .
  • Antimicrobial screening : Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. High lipophilicity (LogP ~5.2) suggests membrane disruption .
  • Cytotoxicity : Use non-tumorigenic cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Data normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time). For example, serum proteins may reduce apparent potency of lipophilic compounds .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on target binding. The 2,4-dimethoxyphenyl group may enhance solubility but reduce membrane permeability .
  • Mechanistic studies : Use SPR or ITC to quantify binding affinities for hypothesized targets (e.g., kinases or GPCRs) .

Q. What strategies optimize the compound’s bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the nitrile or methoxy substituents, improving aqueous solubility. Enzymatic cleavage in vivo regenerates the active form .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance circulation time. Studies on similar compounds show 2–3x increases in tumor accumulation .
  • LogP modulation : Replace methoxy groups with polar bioisosteres (e.g., tetrazoles) to balance lipophilicity and solubility .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous flow systems reduce side reactions (e.g., polymerization) by maintaining precise temperature/residence time control .
  • Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura coupling steps, which improve regioselectivity in benzothiazole functionalization .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

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